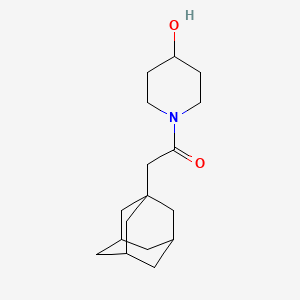
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, commonly known as PHP, is a research chemical that has gained popularity among the scientific community for its potential therapeutic applications. PHP belongs to the class of arylcyclohexylamines and is structurally similar to ketamine and phencyclidine (PCP).
作用机制
The exact mechanism of action of PHP is not fully understood. However, it is believed that PHP acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. NMDA receptors are involved in the regulation of synaptic plasticity and are implicated in the pathophysiology of depression, chronic pain, and other neurological disorders. By blocking NMDA receptors, PHP may modulate synaptic plasticity and improve mood and pain symptoms.
Biochemical and Physiological Effects:
PHP has been shown to have a rapid onset of action, with effects observed within minutes of administration. The effects of PHP are short-lived, with a duration of effect ranging from 30 minutes to 2 hours. PHP has been found to produce dissociative effects, similar to ketamine and (4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone. Additionally, PHP has been shown to have antidepressant and analgesic effects in preclinical studies.
实验室实验的优点和局限性
PHP has several advantages for use in preclinical research. It has a rapid onset of action and a short duration of effect, making it ideal for studying acute effects. Additionally, PHP has fewer side effects compared to traditional anesthetics such as ketamine. However, PHP has several limitations for use in lab experiments. The exact mechanism of action is not fully understood, and the long-term effects of PHP are not known. Additionally, the potential for abuse and addiction should be considered when using PHP in research settings.
未来方向
Future research on PHP should focus on elucidating the exact mechanism of action and identifying potential therapeutic applications. Additionally, further studies on the long-term effects and potential for abuse and addiction are needed. Finally, the development of novel analogs of PHP may lead to the discovery of more potent and selective NMDA receptor antagonists with fewer side effects.
合成方法
The synthesis of PHP involves the reaction between 4-hydroxypiperidine and 1-phenylcyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction yields PHP as a white crystalline powder. The purity of PHP can be enhanced by recrystallization and purification techniques.
科学研究应用
PHP has been extensively studied in preclinical research for its potential use as an antidepressant, analgesic, and anesthetic. PHP has been shown to have a rapid onset of action and a short duration of effect, making it a promising candidate for use in clinical settings. Additionally, PHP has been found to have fewer side effects compared to traditional anesthetics such as ketamine.
属性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-6-10-16(11-7-13)14(18)15(8-9-15)12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSQOUJNIPQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)